molecular formula C23H23N3O2S B12027900 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B12027900
M. Wt: 405.5 g/mol
InChI Key: XOBLETJKANKEKS-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H29N3O3S. This compound is known for its unique structure, which includes a quinoline core, a pyridine ring, and a methylsulfanyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the reaction of a quinoline derivative with a pyridine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization helps in the purification process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(5-methyl-2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The uniqueness of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various research applications, offering unique properties that are not found in similar compounds.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O2S/c1-14-20(23(28)26-19-8-3-4-13-24-19)21(15-9-11-16(29-2)12-10-15)22-17(25-14)6-5-7-18(22)27/h3-4,8-13,21,25H,5-7H2,1-2H3,(H,24,26,28)

InChI Key

XOBLETJKANKEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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